molecular formula C5H5ClF3N3 B6588279 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole CAS No. 1538865-71-2

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole

Cat. No. B6588279
CAS RN: 1538865-71-2
M. Wt: 199.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole, or CMTFET, is a synthetic compound belonging to the family of triazoles. CMTFET is a potent inhibitor of several enzymes and has been used in a variety of scientific research applications. It is a valuable tool for scientists studying enzyme inhibition, as it has been found to be effective in a wide range of biochemical and physiological experiments.

Scientific Research Applications

CMTFET has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interaction studies, and drug development. It has been found to be effective in inhibiting the activity of several enzymes, including cyclooxygenase-2, phosphodiesterase-4, and acetylcholinesterase. It has also been used to study the binding of ligands to proteins and to study the effects of drugs on enzyme activity.

Mechanism of Action

CMTFET is an inhibitor of several enzymes, including cyclooxygenase-2, phosphodiesterase-4, and acetylcholinesterase. It works by binding to the active site of the enzyme, blocking the enzyme’s ability to catalyze a reaction. This prevents the enzyme from performing its normal function and can lead to a decrease in the activity of the enzyme.
Biochemical and Physiological Effects
CMTFET has been found to be effective in a variety of biochemical and physiological experiments. It has been used to study the binding of ligands to proteins and to study the effects of drugs on enzyme activity. It has also been used to study the effects of drugs on cell growth and differentiation, as well as the effects of drugs on gene expression. In addition, CMTFET has been used to study the effects of drugs on the immune system and to study the effects of drugs on inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMTFET in laboratory experiments is its high selectivity for certain enzymes. It has been found to be effective in inhibiting the activity of several enzymes, including cyclooxygenase-2, phosphodiesterase-4, and acetylcholinesterase. This makes it an ideal tool for studying the effects of drugs on enzyme activity. However, CMTFET has also been found to be toxic at high concentrations and can cause cell death. Therefore, it is important to use caution when using CMTFET in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of CMTFET in scientific research. One potential area of research is the development of new drugs based on CMTFET. Another potential area of research is the use of CMTFET to study the effects of drugs on gene expression and the immune system. Additionally, CMTFET could be used to study the effects of drugs on inflammation, cell growth and differentiation, and other physiological processes. Finally, CMTFET could be used to study the effects of drugs on the development of diseases such as cancer, heart disease, and diabetes.

Synthesis Methods

The synthesis of CMTFET involves a condensation reaction between 2,2,2-trifluoroethylchloride and 2-amino-1,2,4-triazole, followed by a nucleophilic substitution reaction between the resulting product and sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and requires an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields a white, crystalline solid that is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole involves the reaction of 2,2,2-trifluoroethylamine with 3-azidomethyl-4-chloro-1,2,4-triazole in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "3-azidomethyl-4-chloro-1,2,4-triazole", "Reducing agent" ], "Reaction": [ "To a solution of 3-azidomethyl-4-chloro-1,2,4-triazole in anhydrous DMF, add 2,2,2-trifluoroethylamine and stir for 30 minutes at room temperature.", "Add the reducing agent to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the desired product." ] }

CAS RN

1538865-71-2

Product Name

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.